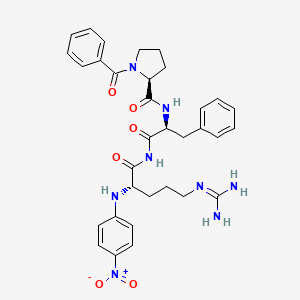
Chromozym PK
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromozym PK is a chromogenic substrate for factor XII assay.
科学的研究の応用
Enzymatic Assays for Plasma Kallikrein
Chromozym PK serves as a critical tool for measuring the activity of plasma kallikrein through a chromogenic assay. The substrate is cleaved by plasma kallikrein to release 4-nitraniline, which can be quantitatively measured at 405 nm. This assay is essential for:
- Determining Serine Protease Activity : this compound is specifically designed to assess the activity of serine proteases, particularly plasma kallikrein in citrated plasma samples. It is activated by divalent metal ions such as magnesium and can be used to monitor kallikrein activity under various conditions .
- Clinical Diagnostics : The assay using this compound has been employed to evaluate conditions associated with altered kallikrein activity, such as hypertension and inflammatory diseases. For instance, studies have shown that inhibiting plasma kallikrein mitigates cerebral hematoma expansion in experimental hypertension models .
Research on Disease Mechanisms
This compound has been instrumental in elucidating the role of plasma kallikrein in various pathological states:
- Alzheimer's Disease : Research has demonstrated that misfolded proteins can activate factor XII, leading to kallikrein generation from prekallikrein. This process is monitored using this compound, revealing insights into the neuroinflammatory processes associated with Alzheimer's disease .
- Wound Healing and Inflammation : The activity of plasma kallikrein in wound exudates has been assessed using this compound. It helps understand the proteolytic processes involved in wound healing and inflammation, highlighting its role in generating bioactive peptides like bradykinin from kininogen .
Therapeutic Insights
The applications of this compound extend into therapeutic research:
- Anticoagulant Development : Studies utilizing this compound have contributed to the development of supramolecular anticoagulants that can be reversibly activated or inhibited. These findings are crucial for designing new therapeutic agents that target coagulation pathways effectively .
- Kallikrein Inhibitors : The substrate has been used to evaluate the efficacy of novel kallikrein inhibitors derived from natural sources or synthesized compounds. This research is vital for developing treatments for conditions characterized by excessive kallikrein activity, such as thrombosis and certain inflammatory diseases .
Data Summary Table
Case Studies
-
Alzheimer's Disease Mechanism Study :
A study explored how aggregated amyloid beta (Aβ) activates factor XII, leading to increased plasma kallikrein activity measured via this compound. The findings suggest a link between neuroinflammation and cognitive decline, emphasizing the substrate's role in understanding Alzheimer's pathology . -
Wound Healing Assessment :
Research utilizing this compound demonstrated that plasma kallikrein plays a significant role in wound healing processes by generating bradykinin from kininogen. This study highlighted the substrate's utility in evaluating proteolytic activity within biological fluids during tissue repair .
特性
CAS番号 |
58840-30-5 |
|---|---|
分子式 |
C33H38N8O6 |
分子量 |
642.7 g/mol |
IUPAC名 |
(2S)-1-benzoyl-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H38N8O6/c34-33(35)36-19-7-13-26(37-24-15-17-25(18-16-24)41(46)47)29(42)39-30(43)27(21-22-9-3-1-4-10-22)38-31(44)28-14-8-20-40(28)32(45)23-11-5-2-6-12-23/h1-6,9-12,15-18,26-28,37H,7-8,13-14,19-21H2,(H,38,44)(H4,34,35,36)(H,39,42,43)/t26-,27-,28-/m0/s1 |
InChIキー |
GAMRKVOQYKERQN-KCHLEUMXSA-N |
SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CCCN=C(N)N)NC4=CC=C(C=C4)[N+](=O)[O-] |
異性体SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CCCN=C(N)N)NC4=CC=C(C=C4)[N+](=O)[O-] |
外観 |
Solid powder |
Key on ui other cas no. |
58840-30-5 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
enzoyl-Pro-Phe-Arg-p-nitroanilide benzoyl-prolyl-phenylalanyl-arginine-p-nitroanilide Chromozym PK chromozym PK monohydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















